Methyl furfuracrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

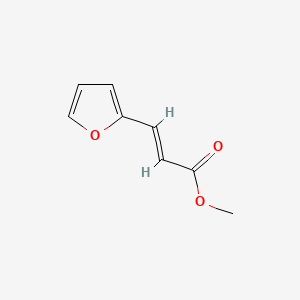

Methyl furfuracrylate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound has a cherry, cinnamate, and clove taste.

Wissenschaftliche Forschungsanwendungen

Polymer Applications

2.1 Coatings and Adhesives

MFA is utilized in the production of UV-curable coatings and adhesives due to its excellent film-forming properties and fast curing times. The incorporation of MFA into formulations enhances the mechanical properties and chemical resistance of the resulting polymers.

- Case Study: UV-Curable Coatings

A study demonstrated that MFA-based coatings exhibit superior adhesion and scratch resistance compared to traditional petroleum-based coatings. The biobased nature of MFA contributes to lower environmental impact while maintaining high performance .

2.2 Biobased Polymers

MFA serves as a building block for biobased polyacrylates, which are used in various applications including sealants, paints, and inks. The use of MFA in these polymers not only improves their sustainability profile but also enhances their functional properties.

- Case Study: Biobased Polyacrylates

Research has shown that polyacrylates synthesized from MFA exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Environmental Impact and Sustainability

The shift towards biobased materials like MFA is driven by the need for sustainable alternatives to petrochemical products. The synthesis of MFA from renewable resources reduces reliance on fossil fuels and minimizes carbon emissions associated with traditional chemical processes.

3.1 Green Chemistry Principles

The production methods for MFA often adhere to green chemistry principles, emphasizing minimal waste generation and energy efficiency. For instance, recent advancements have highlighted efficient synthetic routes that utilize environmentally benign catalysts and solvents .

Comparative Analysis of Methyl Furfuracrylate

To better understand the advantages of MFA compared to other acrylates, a comparative analysis is presented below:

| Property | This compound | Conventional Acrylates |

|---|---|---|

| Source | Renewable biomass | Fossil fuels |

| Environmental Impact | Low | High |

| Mechanical Properties | High | Variable |

| Curing Speed | Fast | Moderate |

| Toxicity | Lower | Higher |

Analyse Chemischer Reaktionen

Polymerization Reactions

Methyl furfuracrylate undergoes both thermal and catalyzed polymerization due to its conjugated diene system.

Free Radical Polymerization

-

Conditions : Initiated by 2,2'-azobisisobutyronitrile (AIBN) at 50°C in DMF .

-

Copolymerization : Reactivity ratios with N-vinylpyrrolidone (NVP) were determined as rF=3.92, rP=0.004, indicating a preference for furfuryl methacrylate incorporation .

| Monomer Pair | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Tg (K) |

|---|---|---|---|

| FMA-NVP | 3.92 | 0.004 | 347–392 |

Thermoset Formation

-

Cross-linking with tung oil via Diels-Alder (DA) reactions at 80–120°C produces bio-based thermosets .

-

Key Data : Glass transition temperature (Tg) decreases from 69°C (F50-T50) to 64°C (F30-T70-F) with increasing tung oil content .

Oxidative Cross-Coupling Reactions

Gold-catalyzed oxidative esterification enables coupling with methanol to form methyl acrylates :

RCHO+CH3OHAu/ZrO2RCOOCH3+H2O

-

Conversion : 100% furfural conversion with 80–100% selectivity for methyl-2-furoate .

-

Kinetics : Reaction order = 1 (furfural), activation energy = 38.9 kJ/mol .

| Catalyst | Pressure (O2) | Selectivity (%) | Conversion (%) |

|---|---|---|---|

| Au/ZrO2 | 0.5 bar (air) | 98 | 95 |

| Au/TiO2 | 1 bar (O2) | 65 | 100 |

Hydrolysis and Rearrangement

Under acidic conditions (e.g., HCl), this compound undergoes:

-

Protonation at the furan ring’s 3- or 5-position.

-

Methanol attack on the carbonyl, leading to acetal cleavage .

Example : Reaction with Meerwein’s salt (Me3OBF4) yields tetrasubstituted furans (85% yield) .

Diels-Alder (DA) Reactions

The furan ring acts as a diene in DA cycloadditions:

-

With acrylates: Forms endo-cycloadducts at 60°C, which lactonize to phthalide derivatives (17–20% yield) .

-

Reversibility: Retro-DA reactions occur at elevated temperatures, enabling dynamic covalent chemistry .

| Dienophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Methyl acrylate | Phthalide derivative | 17 | 60°C, NaHCO3 |

Oxidation and Degradation

-

Photooxidation : Under UV light and O2, forms 5-hydroxy-2(5H)-furanone (98% yield) .

-

Thermal Degradation : Above 170°C, cross-linked polymers decompose via scission of ester and furan groups .

Functionalization via Michael Addition

The α,β-unsaturated ester participates in nucleophilic additions:

Eigenschaften

CAS-Nummer |

623-18-7 |

|---|---|

Molekularformel |

C8H8O3 |

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

methyl (E)-3-(furan-2-yl)prop-2-enoate |

InChI |

InChI=1S/C8H8O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+ |

InChI-Schlüssel |

PLNJUBIUGVATKW-SNAWJCMRSA-N |

SMILES |

COC(=O)C=CC1=CC=CO1 |

Isomerische SMILES |

COC(=O)/C=C/C1=CC=CO1 |

Kanonische SMILES |

COC(=O)C=CC1=CC=CO1 |

Key on ui other cas no. |

623-18-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.